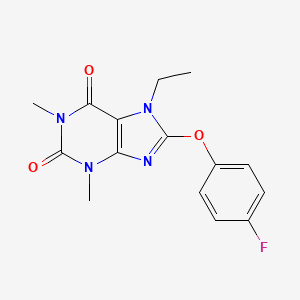![molecular formula C18H24N2O B4165444 N-[2-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B4165444.png)
N-[2-(4-pyridinyl)ethyl]-1-adamantanecarboxamide
Descripción general
Descripción
N-[2-(4-pyridinyl)ethyl]-1-adamantanecarboxamide, commonly referred to as APEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APEC is a derivative of amantadine, an antiviral drug, and possesses unique properties that make it useful in the study of various biological processes.
Mecanismo De Acción
APEC exerts its effects by inhibiting the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. This inhibition leads to a decrease in the release of neurotransmitters, which can result in a reduction in the severity of certain neurological disorders.
Biochemical and Physiological Effects
APEC has been shown to have a number of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress. It has also been shown to increase the expression of certain genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APEC has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, it also has certain limitations, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of APEC. One area of interest is the development of new drugs based on the structure of APEC, which could have applications in the treatment of various diseases. Another potential area of research is the study of the effects of APEC on the immune system, as it has been shown to possess immunomodulatory properties. Additionally, further investigation is needed to fully understand the mechanism of action of APEC and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
APEC has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. APEC has also been studied for its use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
Propiedades
IUPAC Name |
N-(2-pyridin-4-ylethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-6-3-13-1-4-19-5-2-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1-2,4-5,14-16H,3,6-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBQSWVZVTVALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B4165373.png)
![N-cyclohexyl-4-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4165387.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4165405.png)
![2-fluoro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4165423.png)
amino]benzamide](/img/structure/B4165435.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165436.png)
![N-(1,3'-diacetyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4165437.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4165448.png)
![2-[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4165450.png)
![N-[4-({[4-acetyl-1-(4-isopropylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4165451.png)
![N-(imino{[2-(1H-indol-3-yl)ethyl]amino}methyl)-4-methoxybenzamide](/img/structure/B4165453.png)